Pyridoxal-d3 Hydrochloride Pyridoxal-d3 Hydrochloride An isotope labelled Pyridoxal. Pyridoxal is one form of vitamin B6. Pyridoxal deficiency in the human body can cause serious complications such as epilepsy and seizures.
Brand Name: Vulcanchem
CAS No.: 1173023-49-8
VCID: VC0196484
InChI: InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H/i1D3;
SMILES: CC1=NC=C(C(=C1O)C=O)CO.Cl
Molecular Formula: C8H6NO3D3·HCl
Molecular Weight: 206.54

Pyridoxal-d3 Hydrochloride

CAS No.: 1173023-49-8

Cat. No.: VC0196484

Molecular Formula: C8H6NO3D3·HCl

Molecular Weight: 206.54

Purity: > 95%

* For research use only. Not for human or veterinary use.

Pyridoxal-d3 Hydrochloride - 1173023-49-8

CAS No. 1173023-49-8
Molecular Formula C8H6NO3D3·HCl
Molecular Weight 206.54
IUPAC Name 3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde;hydrochloride
Standard InChI InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H/i1D3;
SMILES CC1=NC=C(C(=C1O)C=O)CO.Cl
Appearance Pale Yellow Solid
Melting Point >150°C (dec.)

Chemical Properties and Structure

Chemical Identification and Nomenclature

The precise identification of Pyridoxal-d3 Hydrochloride requires multiple systematic naming conventions and identifiers, as detailed in Table 1:

Table 1: Chemical Identification Parameters of Pyridoxal-d3 Hydrochloride

ParameterValue
CAS Number1173023-49-8
IUPAC Name3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde;hydrochloride
Common SynonymsPyridoxal-d3 Hydrochloride, Pyridoxal-[D3] (Vitamin B6-[D3]), 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde hydrochloride-d3
Molecular FormulaC8H6D3NO3·HCl
Molecular Weight206.64 g/mol
InChIInChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H/i1D3;
SMILESOC1=C(C([2H])([2H])[2H])N=CC(CO)=C1CO.Cl

Sources:

Structural Characteristics

Pyridoxal-d3 Hydrochloride maintains the core structural elements of pyridoxal hydrochloride while incorporating three deuterium atoms at the methyl position. The molecule consists of a pyridine ring with multiple functional groups: a hydroxyl group at C-3, a formyl (aldehyde) group at C-4, a hydroxymethyl group at C-5, and the deuterated methyl group at C-2. The hydrochloride salt formation occurs through protonation of the pyridine nitrogen .

The deuterium labeling specifically targets the methyl group, creating a compound that is chemically equivalent to unlabeled pyridoxal hydrochloride but distinguishable by mass spectrometry. This strategic labeling enables its use as an internal standard without altering chemical reactivity or physical properties significantly .

Physical Properties

Pyridoxal-d3 Hydrochloride typically appears as a pale yellow to off-white solid . Based on available data, the compound exhibits the following physical characteristics:

Table 2: Physical Properties of Pyridoxal-d3 Hydrochloride

PropertyValue
Physical StateSolid
AppearancePale yellow to off-white solid
SolubilityHighly soluble in water and methanol
Storage ConditionsRecommended at -20°C or 2-8°C
StabilitySensitive to light and oxidation

Sources:

The compound is generally stable when stored properly but may be sensitive to degradation under laboratory light, particularly at higher pH values. Like other vitamin B6 derivatives, it requires protection from excessive light exposure and oxidation to maintain its integrity .

Synthesis and Preparation Methods

The synthesis of Pyridoxal-d3 Hydrochloride typically involves deuterium labeling of pyridoxine or pyridoxal followed by appropriate functional group modifications. Based on the available literature, several approaches have been documented for the preparation of this compound.

Biochemical and Pharmacological Properties

Pharmacokinetics

While specific pharmacokinetic data for Pyridoxal-d3 Hydrochloride is limited, its behavior likely mirrors that of non-deuterated pyridoxal hydrochloride with slight modifications due to the deuterium isotope effect. General pharmacokinetic parameters include:

  • Absorption: Well absorbed in the intestinal tract

  • Distribution: Transported to the liver for metabolic activation

  • Metabolism: Converted to pyridoxal 5'-phosphate through phosphorylation

  • Half-life: Approximately 15-20 days in plasma

  • Excretion: Primarily renal elimination

Analytical Applications

Use as Internal Standard in Quantitative Analysis

The primary application of Pyridoxal-d3 Hydrochloride lies in its use as an internal standard for the quantitative determination of pyridoxal and related vitamin B6 vitamers in biological samples. The compound's deuterium labeling creates a mass shift of +3 amu while maintaining nearly identical chemical behavior to the analyte of interest, making it an ideal internal standard for mass spectrometry-based analyses .

Research has demonstrated the effectiveness of Pyridoxal-d3 Hydrochloride as an internal standard in various analytical methods. For example, it has been employed in methods for quantifying vitamin B6 vitamers in plasma samples from obese and healthy populations, enabling accurate assessment of nutritional status and metabolic disturbances .

Table 3: Analytical Performance Parameters Using Pyridoxal-d3 Hydrochloride as Internal Standard

ParameterValueReference
Recovery95.2% ± 2.6%
Lower Limit of Detection (LLOD)0.66-6.0 pg (method dependent)
Lower Limit of Quantification (LLOQ)6.0-56.0 pg (method dependent)
Linearity RangeMethod dependent, typically 10-10,000 ng/mL

Mass Spectrometry Applications

Pyridoxal-d3 Hydrochloride is particularly valuable in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods for vitamin B6 analysis. The compound's deuterium labeling provides several advantages in these applications:

  • Compensation for matrix effects during sample preparation and analysis

  • Correction for ionization efficiency variations in mass spectrometry

  • Improved accuracy and precision in quantitative determinations

  • Enhanced method robustness across different sample types

  • Facilitation of absolute quantification approaches

These advantages make Pyridoxal-d3 Hydrochloride an essential tool in bioanalytical methods for vitamin B6 assessment, pharmaceutical quality control, and nutritional research .

Research Applications

Pyridoxal-d3 Hydrochloride has demonstrated significant utility across various research domains, particularly in studies focused on vitamin B6 metabolism, nutritional status assessment, and metabolic disorders.

Nutritional and Metabolic Research

One notable application has been in investigating vitamin B6 status in relation to metabolic conditions. Research has examined plasma levels of various B6 vitamers, including pyridoxal, in obese and healthy populations. These studies have revealed significantly elevated levels of nicotinamide, pyridoxal, and pyridoxamine in obese individuals compared to healthy controls, suggesting potential metabolic disturbances related to these vitamins .

Pyridoxal-d3 Hydrochloride has served as a crucial internal standard in these investigations, enabling accurate quantification of vitamin B6 metabolites and enhancing understanding of their role in metabolic health.

Pharmacokinetic Studies

The compound has also been utilized in pharmacokinetic studies of vitamin B6 supplementation and metabolism. By providing a stable isotope-labeled reference, researchers can track the absorption, distribution, metabolism, and excretion of vitamin B6 compounds with high precision. This information is valuable for optimizing dosing regimens and understanding individual variations in vitamin B6 processing .

Pharmaceutical Development and Quality Control

Comparison with Related Compounds

Pyridoxal-d3 Hydrochloride belongs to a family of vitamin B6-related compounds, each with distinct properties and applications. Understanding these relationships provides context for its specific utility.

Table 4: Comparison of Pyridoxal-d3 Hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Primary FunctionKey Difference from Pyridoxal-d3 HCl
Pyridoxal HydrochlorideC8H9NO3·HCl203.62Active vitamin B6 formNo deuterium labeling
Pyridoxine HydrochlorideC8H11NO3·HCl205.64Vitamin B6 precursorContains hydroxymethyl instead of aldehyde group at C-4
Pyridoxal-5'-phosphateC8H10NO6P247.14Active coenzyme formContains phosphate group at C-5 hydroxymethyl
Pyridoxine-d3 HydrochlorideC8H8D3NO3·HCl208.66Deuterated precursorContains hydroxymethyl instead of aldehyde group at C-4
Pyridoxal-d3 5-PhosphateC8H6D3NO6P250.16Deuterated active coenzymeContains phosphate group at C-5 hydroxymethyl

Sources:

This comparison highlights the structural and functional relationships within the vitamin B6 family while emphasizing the unique analytical utility of deuterium-labeled compounds like Pyridoxal-d3 Hydrochloride.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator